molecular formula C16H19N3O2 B2506461 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide CAS No. 1021206-28-9

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2506461
CAS No.: 1021206-28-9
M. Wt: 285.347
InChI Key: VIECFCYVJGFJLS-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazinone moiety linked to a phenylbutanamide chain, which contributes to its distinctive chemical properties and reactivity.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Alkylation: The pyridazinone core is then alkylated using ethyl halides or similar reagents to introduce the ethyl group.

    Amidation: The final step involves the coupling of the alkylated pyridazinone with 2-phenylbutanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl positions, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can influence various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylpropionamide
  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylvaleramide

Uniqueness

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylbutanamide chain provides unique steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)16(21)17-11-12-19-15(20)9-6-10-18-19/h3-10,14H,2,11-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIECFCYVJGFJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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